4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid
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Overview
Description
4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid is a complex organic compound with a molecular formula of C20H30O7 and a molecular weight of 382.454 g/mol . This compound is characterized by its unique structure, which includes a cyclohexadecene ring and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid involves several steps. One common method includes the use of cycloaddition reactions, where a diene and a dienophile react to form the cyclohexadecene ring. Industrial production methods may involve the use of catalysts to increase yield and efficiency, such as palladium or platinum-based catalysts .
Chemical Reactions Analysis
4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxo groups, where nucleophiles like amines or alcohols replace the oxygen atoms.
Scientific Research Applications
4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid can be compared with other similar compounds, such as:
Cyclohexadecene derivatives: These compounds share the cyclohexadecene ring structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Oxo-acid derivatives: Compounds with similar oxo and acid functional groups but different ring structures or side chains.
Ester derivatives: These compounds have ester linkages similar to this compound but differ in the nature of the esterifying groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H30O7 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[[(3Z,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H30O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15,17H,2-10,12,14H2,1H3,(H,22,23)/b13-11-/t15-,17+/m1/s1 |
InChI Key |
CAOCHWFVLJETKN-WEGGENQUSA-N |
Isomeric SMILES |
C[C@@H]1CCCCCCCCC[C@@H](C(=O)/C=C\C(=O)O1)OC(=O)CCC(=O)O |
Canonical SMILES |
CC1CCCCCCCCCC(C(=O)C=CC(=O)O1)OC(=O)CCC(=O)O |
Origin of Product |
United States |
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